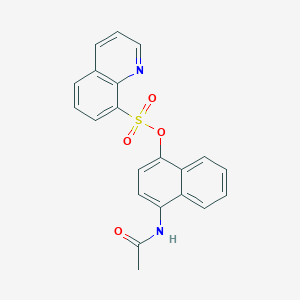
N-(2,4-dimethylphenyl)-8-quinolinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-8-quinolinesulfonamide, also known as DNQX, is a synthetic compound that belongs to the class of quinoline derivatives. It is a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor. DNQX has been widely used in scientific research due to its ability to block the excitatory neurotransmission mediated by AMPA receptors.
作用機序
N-(2,4-dimethylphenyl)-8-quinolinesulfonamide blocks the ionotropic glutamate receptor, specifically the AMPA receptor, by binding to the receptor's ion channel pore. This prevents the influx of cations such as sodium and calcium, which are responsible for the excitatory neurotransmission mediated by the receptor. By blocking the AMPA receptor, N-(2,4-dimethylphenyl)-8-quinolinesulfonamide reduces the excitability of neurons and prevents the induction of long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory.
Biochemical and physiological effects:
N-(2,4-dimethylphenyl)-8-quinolinesulfonamide has been shown to have several biochemical and physiological effects. It reduces the excitability of neurons and prevents the induction of LTP. It also reduces the release of neurotransmitters such as glutamate and acetylcholine. N-(2,4-dimethylphenyl)-8-quinolinesulfonamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. It has also been shown to reduce seizure activity in animal models of epilepsy.
実験室実験の利点と制限
One of the main advantages of N-(2,4-dimethylphenyl)-8-quinolinesulfonamide is its potency and specificity in blocking the AMPA receptor. It has been widely used in scientific research to study the role of AMPA receptors in various physiological and pathological conditions. However, N-(2,4-dimethylphenyl)-8-quinolinesulfonamide has some limitations in lab experiments. It has a short half-life and requires frequent administration to maintain its effects. It also has poor solubility in water, which can limit its use in certain experimental conditions.
将来の方向性
There are several future directions for research on N-(2,4-dimethylphenyl)-8-quinolinesulfonamide. One direction is to investigate the role of AMPA receptors in neurological disorders such as Parkinson's disease and Huntington's disease. Another direction is to develop more potent and selective AMPA receptor antagonists with longer half-lives and better solubility. N-(2,4-dimethylphenyl)-8-quinolinesulfonamide has also been investigated as a potential therapeutic agent for stroke and traumatic brain injury, and future research could focus on its clinical applications in these conditions.
Conclusion:
In conclusion, N-(2,4-dimethylphenyl)-8-quinolinesulfonamide is a potent and specific antagonist of the AMPA receptor that has been widely used in scientific research to study the role of AMPA receptors in various physiological and pathological conditions. Its mechanism of action involves blocking the ion channel pore of the AMPA receptor, which reduces the excitability of neurons and prevents the induction of LTP. N-(2,4-dimethylphenyl)-8-quinolinesulfonamide has several biochemical and physiological effects, including neuroprotective effects in animal models of stroke and traumatic brain injury. While it has some limitations in lab experiments, N-(2,4-dimethylphenyl)-8-quinolinesulfonamide has several future directions for research, including investigating its role in neurological disorders and developing more potent and selective AMPA receptor antagonists.
合成法
N-(2,4-dimethylphenyl)-8-quinolinesulfonamide can be synthesized by reacting 2,4-dimethylphenylamine with 8-quinolinesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2,4-dimethylphenyl)-8-quinolinesulfonamide as a white crystalline solid with a melting point of 304-306°C. The purity of N-(2,4-dimethylphenyl)-8-quinolinesulfonamide can be determined by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
科学的研究の応用
N-(2,4-dimethylphenyl)-8-quinolinesulfonamide has been widely used in scientific research to study the role of AMPA receptors in various physiological and pathological conditions. It has been used to investigate the mechanisms of synaptic plasticity, learning, and memory. N-(2,4-dimethylphenyl)-8-quinolinesulfonamide has also been used to study the role of AMPA receptors in neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
特性
分子式 |
C17H16N2O2S |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
N-(2,4-dimethylphenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C17H16N2O2S/c1-12-8-9-15(13(2)11-12)19-22(20,21)16-7-3-5-14-6-4-10-18-17(14)16/h3-11,19H,1-2H3 |
InChIキー |
JCBAQJCOHDMOEV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C |
正規SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B276969.png)

![(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid](/img/structure/B276978.png)
![2-[2-(4-Methylpiperazin-4-ium-1-yl)-2-oxoethoxy]acetate](/img/structure/B276979.png)




![4-Methoxy-3-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B276991.png)
![N-[3-(diethylamino)propyl]-8-quinolinesulfonamide](/img/structure/B276992.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide](/img/structure/B276993.png)
![N-isopentyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B276998.png)
![2-{Butyl[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B276999.png)
![N,N-dibenzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277001.png)